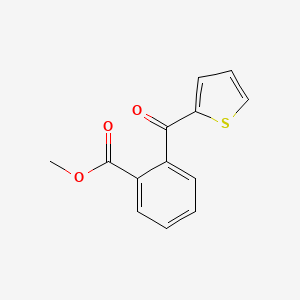

Methyl 2-(thiophene-2-carbonyl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 2-(thiophene-2-carbonyl)benzoate: is an organic compound with the molecular formula C13H10O3S It is a derivative of benzoic acid and thiophene, featuring a methyl ester group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Suzuki–Miyaura Coupling: One of the common methods to synthesize Methyl 2-(thiophene-2-carbonyl)benzoate involves the Suzuki–Miyaura coupling reaction.

Condensation Reactions: Another method involves the condensation of thiophene-2-carboxylic acid with methyl benzoate in the presence of a dehydrating agent.

Industrial Production Methods: Industrial production of this compound often involves large-scale condensation reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium, boron reagents for coupling reactions.

Major Products:

Oxidation Products: Carboxylic acids, sulfoxides.

Reduction Products: Alcohols, thiols.

Substitution Products: Various substituted benzoates and thiophenes.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain processes.

Biology and Medicine:

Pharmacology: Investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Biological Probes: Utilized in the development of probes for studying biological systems.

Industry:

Material Science: Employed in the fabrication of organic semiconductors and light-emitting diodes.

Corrosion Inhibitors: Used in formulations to prevent corrosion in industrial applications.

Wirkmechanismus

The mechanism by which Methyl 2-(thiophene-2-carbonyl)benzoate exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Methyl benzo[b]thiophene-2-carboxylate: Similar structure but with different substitution patterns.

Benzo[b]thiophene-2-carboxylic acid methyl ester: Another related compound with distinct properties.

Uniqueness: Methyl 2-(thiophene-2-carbonyl)benzoate is unique due to its specific combination of benzoic acid and thiophene moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields of research and industry .

Biologische Aktivität

Methyl 2-(thiophene-2-carbonyl)benzoate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is an ester derivative that combines elements of thiophene and benzoic acid. Its structure can be represented as follows:

This unique combination endows the compound with distinctive chemical properties that are pivotal for its biological activity.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, including Mycobacterium tuberculosis. A study highlighted its potential as a lead compound in developing new antimycobacterial agents, showing promising minimum inhibitory concentrations (MICs) comparable to other thiophene derivatives .

2. Anti-inflammatory Properties

The compound has also been assessed for anti-inflammatory activity. Its mechanism likely involves the modulation of inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammation.

3. Enzymatic Interactions

This compound interacts with specific enzymes, which may enhance its therapeutic effects. For instance, studies have shown that it can influence the activity of certain hydrolases, leading to the degradation of methyl aromatic esters .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby exerting its antimicrobial and anti-inflammatory effects.

- Receptor Modulation : It may also modulate receptor activity, influencing cellular responses to inflammation and infection.

Case Studies

Several studies have investigated the biological effects of related thiophene compounds, providing insights into structure-activity relationships (SAR):

- Thiophene-Arylamide Derivatives : A series of thiophene-arylamide compounds were synthesized and evaluated for their antimicrobial activity against M. tuberculosis, revealing that structural modifications significantly impacted potency .

- Microbial Hydrolysis : A study on Burkholderia cepacia demonstrated the microbial degradation capabilities of methyl thiophene-2-carboxylate, suggesting a potential bioremediation application for thiophene derivatives .

Eigenschaften

IUPAC Name |

methyl 2-(thiophene-2-carbonyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3S/c1-16-13(15)10-6-3-2-5-9(10)12(14)11-7-4-8-17-11/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAYACHKOTIDCAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C(=O)C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.